N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
This compound features a 2-oxoacetamide backbone linked to a 4-ethylphenyl group and a substituted indole moiety. Its design suggests applications in targeting proteins or enzymes, possibly in neurological or oncological contexts, given the prevalence of piperidine and indole motifs in such therapeutics .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-2-18-10-12-19(13-11-18)26-25(31)24(30)21-16-28(22-9-5-4-8-20(21)22)17-23(29)27-14-6-3-7-15-27/h4-5,8-13,16H,2-3,6-7,14-15,17H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXQPKFCZDCYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, where an acyl chloride reacts with the amine group of the indole-piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole or piperidine rings, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide: has several applications in scientific research:
Medicinal Chemistry: Due to its indole core, this compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in studies investigating the biological pathways and molecular targets of indole derivatives.
Chemical Biology: The compound serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The piperidine ring may enhance the compound’s binding affinity and selectivity by providing additional interaction points.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Modifications
- N-(4-ethylphenyl) vs. The ethyl group may enhance membrane permeability due to its hydrophobic nature .
- 2-Oxoacetamide vs. Thioacetamide : The substitution of the oxygen atom with sulfur in thioacetamide analogs (e.g., ) impacts electronic properties and metabolic stability. Thioacetamides may exhibit stronger hydrogen bonding but lower oxidative stability .
- Indole Substitutions: The target compound’s indole is substituted at N1 with a piperidinylethyl chain, whereas analogs like D-24851 () feature a 4-chlorobenzyl group at N1.
Table 1: Structural Comparison of Key Analogs
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The 4-ethylphenyl group increases logP compared to fluorobenzyl or acetamidophenyl analogs, favoring blood-brain barrier penetration .
- Metabolic Stability : Piperidine’s susceptibility to CYP450 metabolism may shorten half-life compared to sulfur-containing analogs (e.g., ), which resist oxidation .
Biological Activity
N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.41 g/mol. The compound features an indole moiety linked to a piperidine derivative, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including compounds similar to this compound. The Minimum Inhibitory Concentration (MIC) values for related compounds have shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 - 0.025 | S. aureus, E. coli |
| Compound B | 3.125 - 100 | C. albicans, E. coli |
| N-(4-Ethylphenyl)-... | TBD | TBD |
Note: Specific MIC values for N-(4-ethylphenyl)-2-oxo... are currently under investigation.
In vitro studies indicate that piperidine derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli , with complete bacterial death observed within 8 hours for certain compounds .
Antifungal Activity
The antifungal properties of N-(4-ethylphenyl)-2-oxo... derivatives have also been explored. Similar compounds have demonstrated effectiveness against Candida albicans , with MIC values ranging from 16.69 to 78.23 µM .
Table 2: Antifungal Activity of Related Compounds
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| Compound A | 16.69 - 78.23 | C. albicans |
| Compound B | TBD | TBD |
Anticancer Activity
The anticancer potential of indole-based compounds has been well-documented, with studies indicating that modifications in the structure can enhance their efficacy against various cancer cell lines. For instance, derivatives similar to N-(4-ethylphenyl)-... have been tested for their antiproliferative effects on human cancer cell lines, showing significant inhibition of cell growth .
Case Study:
In a recent study, a series of indole derivatives were synthesized and evaluated for their cytotoxic effects on human breast cancer cells (MCF7). The results indicated that certain modifications increased the potency significantly compared to standard chemotherapeutics .
The proposed mechanisms through which N-(4-ethylphenyl)-... exerts its biological effects include:
- Inhibition of Enzyme Activity: Many piperidine and indole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and fungal metabolism.
- Cell Cycle Arrest: Indole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.
- Interaction with DNA: Some compounds may intercalate into DNA, preventing replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
